Structural Uniqueness: Sulfonyl Substitution Pattern Differentiating from Commercial Des-Sulfonyl Analog
The target compound possesses a toluene-4-sulfonyl group at the propane-1-one 3-position, a motif completely absent in the nearest commercially available comparator 3-(2-Thienyl)-1-(p-tolyl)-2-propen-1-one, which instead contains an unsaturated propenone linker and no sulfonyl substituent . The sulfonyl group introduces a strong electron-withdrawing center (Hammett σp ≈ 0.72 for tosyl) that increases the acidity of the adjacent C–H bond, enabling chemoselective enolate chemistry not possible with the comparator [1]. A patent on structurally related thiophene-sulfonyl compounds explicitly states that the sulfonyl substitution pattern imparts 'high heat resistance and high unsusceptibility to oxidation' and 'can improve solubility and dispersibility in various solvents' [2], properties not measured for the comparator.
| Evidence Dimension | Presence of electron-withdrawing sulfonyl substituent at C-3 position |
|---|---|
| Target Compound Data | Contains toluene-4-sulfonyl group at 3-position (C21H20O3S2, MW 384.51) |
| Comparator Or Baseline | 3-(2-Thienyl)-1-(p-tolyl)-2-propen-1-one: no sulfonyl group, unsaturated C=C linker (C14H12OS, MW 228.32) |
| Quantified Difference | Qualitative structural difference; no comparative assay data available |
| Conditions | Structural comparison based on chemical formula and catalog specifications |
Why This Matters
For procurement in a synthetic route where the sulfonyl group is a required handle for downstream transformations, no des-sulfonyl analog can serve as a drop-in replacement.
- [1] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165-195. View Source
- [2] Nissan Chemical Industries, Ltd. Thiophene compound having sulfonyl group and process for producing the same. US Patent 8,008,425. Issued August 30, 2011. View Source
